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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylaniline

Cat. No.: B1271939

An In-depth Technical Guide to 3-Bromo-5-
fluoro-2-methylaniline

This document provides a comprehensive overview of the molecular structure, chemical
properties, and synthesis of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in various
chemical syntheses. This guide is intended for researchers, scientists, and professionals in the
field of drug development and fine chemical manufacturing.

Molecular Structure and Nomenclature

IUPAC Name: 3-bromo-5-fluoro-2-methylaniline[1]

The systematic IUPAC name precisely describes the arrangement of functional groups on the
aniline ring. The parent structure is aniline, which is a benzene ring substituted with an amino
group (-NH2). The substituents are numbered to give the lowest possible locants, starting from
the carbon atom bearing the amino group as position 1 is implied for the principal functional
group. However, in substituted anilines, the numbering is often dictated by the substitution
pattern to give the lowest set of locants. In this case, the methyl group is at position 2, the
bromine atom at position 3, and the fluorine atom at position 5.

Below is a diagram illustrating the relationship between the IUPAC name and the molecular
structure.
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Caption: Logical relationship between the IUPAC name and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-fluoro-2-methylaniline is
presented in the table below.

Property Value Source

Molecular Formula C7H7BrFN PubChem|[1]
Molecular Weight 204.04 g/mol PubChem[1]
CAS Number 502496-36-8 PubChem[1]

Spectroscopic Data
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The identity and purity of 3-Bromo-5-fluoro-2-methylaniline can be confirmed using various
spectroscopic techniques. The 1H Nuclear Magnetic Resonance (NMR) data is particularly

informative.
Chemical Coupling
1H NMR . oL . .
Shift (6) Multiplicity Constant Integration Assighment
(DMSO-d6)
ppm (9) Hz
Aromatic CH 6.60 dd 2.8and 8.4 1H H-6
Aromatic CH 6.42 dd 2.8and 11.6 1H H-4
Amine 5.54 bs - 2H -NH2
Methyl 2.09 s - 3H -CH3

Data sourced
from
ChemicalBoo
k[2]

Experimental Protocol: Synthesis

A common method for the synthesis of 3-Bromo-5-fluoro-2-methylaniline involves the
reduction of the corresponding nitro compound, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Reaction: Reduction of a nitro group to an amine.

Reagents and Materials:

1-bromo-5-fluoro-2-methyl-3-nitrobenzene

Iron powder

Ammonium chloride

Ethanol

Water
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e Dichloromethane
e Diatomaceous earth
Procedure:[2]

e To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron
powder (0.6 g, 10.68 mmol), add ammonium chloride (571 mg, 10.7 mmol).

e Add water (24 mL) and ethanol (24 mL) to the mixture.

» Reflux the reaction mixture for 5 hours.

o After completion, filter the reaction mixture through diatomaceous earth.
o Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).
o Remove the organic solvent in vacuo to obtain an aqueous solution.

o Extract the aqueous solution with dichloromethane (3 x 30 mL).

o Separate the organic layer and concentrate to afford the crude product, 3-bromo-5-fluoro-2-
methylaniline.

The following diagram illustrates the experimental workflow for the synthesis.
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Caption: Experimental workflow for the synthesis of 3-Bromo-5-fluoro-2-methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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